Cas no 2171908-12-4 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}acetic acid)

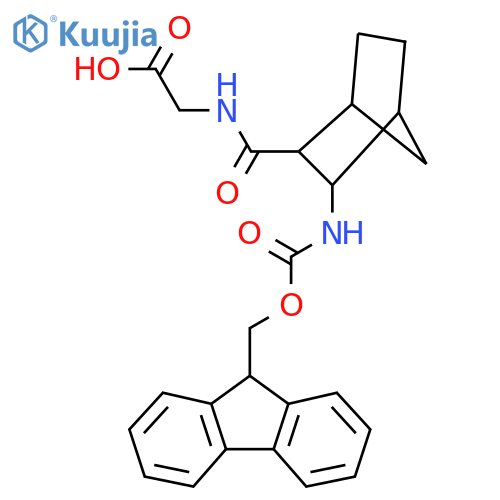

2171908-12-4 structure

商品名:2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}acetic acid

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}acetic acid

- 2171908-12-4

- 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}acetic acid

- EN300-1487393

-

- インチ: 1S/C25H26N2O5/c28-21(29)12-26-24(30)22-14-9-10-15(11-14)23(22)27-25(31)32-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20,22-23H,9-13H2,(H,26,30)(H,27,31)(H,28,29)

- InChIKey: UCBPYHVDEUAQSR-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C(C2CCC1C2)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)NCC(=O)O

計算された属性

- せいみつぶんしりょう: 434.18417193g/mol

- どういたいしつりょう: 434.18417193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 7

- 複雑さ: 720

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 105Ų

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1487393-1.0g |

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}acetic acid |

2171908-12-4 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1487393-500mg |

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}acetic acid |

2171908-12-4 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1487393-50mg |

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}acetic acid |

2171908-12-4 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1487393-250mg |

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}acetic acid |

2171908-12-4 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1487393-10000mg |

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}acetic acid |

2171908-12-4 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1487393-2500mg |

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}acetic acid |

2171908-12-4 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1487393-1000mg |

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}acetic acid |

2171908-12-4 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1487393-5000mg |

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}acetic acid |

2171908-12-4 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1487393-100mg |

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}acetic acid |

2171908-12-4 | 100mg |

$2963.0 | 2023-09-28 |

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}acetic acid 関連文献

-

1. Water

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

2171908-12-4 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}acetic acid) 関連製品

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬